

2-Boc-2-azabicyclo[2.2.1]hept-5-ene chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene

Cat. No.: B1287771

[Get Quote](#)

An In-depth Technical Guide to **2-Boc-2-azabicyclo[2.2.1]hept-5-ene**

Introduction

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene, commonly abbreviated as **2-Boc-2-azabicyclo[2.2.1]hept-5-ene**, is a versatile bicyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry.^{[1][2]} Its rigid, strained scaffold provides a unique three-dimensional architecture that is invaluable for creating complex molecular structures.^[3] The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a stable and highly useful intermediate for the synthesis of various pharmaceutical agents and bioactive molecules.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

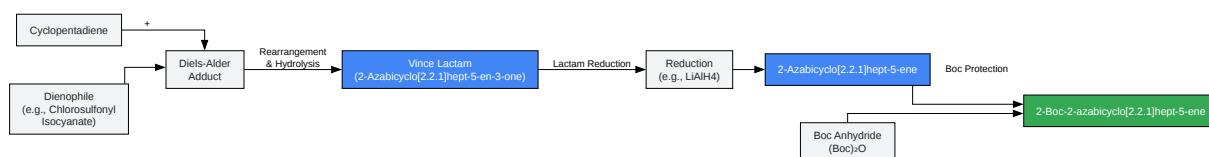
Chemical and Physical Properties

2-Boc-2-azabicyclo[2.2.1]hept-5-ene is typically a colorless to slightly yellow, clear liquid or semi-solid.^[1] It is stable under proper storage conditions, which include an inert atmosphere, protection from light, and storage at room temperature.^{[4][5]}

Quantitative Data Summary

The key physical and chemical identifiers for this compound are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	188345-71-3	[1] [6]
Molecular Formula	C ₁₁ H ₁₇ NO ₂	[1] [6]
Molecular Weight	195.26 g/mol	[1] [6]
IUPAC Name	tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate	
Appearance	Colorless to slightly yellow/orange clear liquid or solid/semi-solid	[1]
Boiling Point	92 °C at 10 mmHg	[1]
Density	1.02 g/cm ³	[1]
Refractive Index	n _{20/D} 1.47	[1]
InChI Key	ZATXHTCUZAWODK-UHFFFAOYSA-N	[6]
SMILES	CC(C)(C)OC(=O)N1C2CC(C=C2)C1	[6]
Purity	Typically ≥95% (GC)	[1]

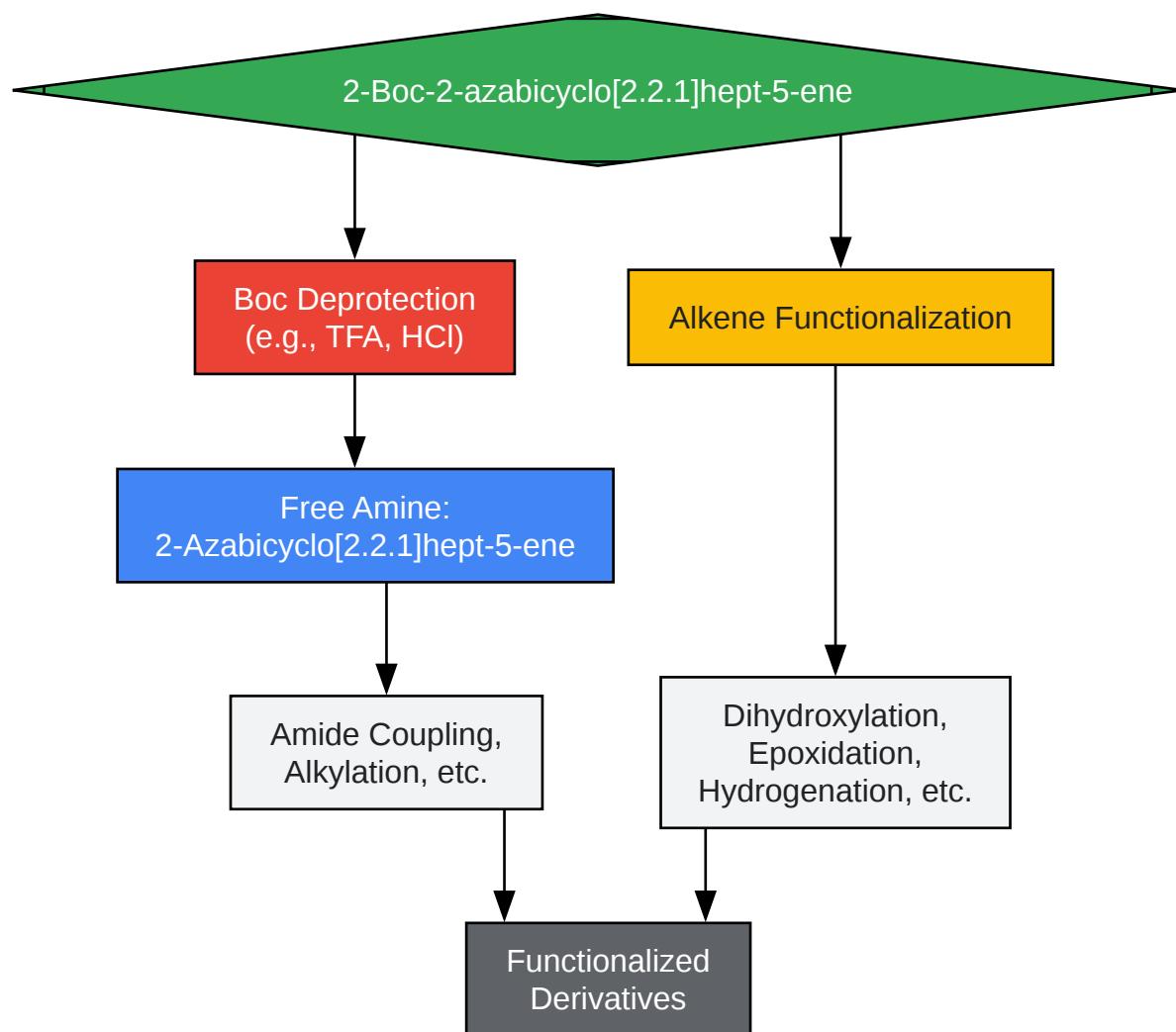

Synthesis and Reactivity

The synthesis of the 2-azabicyclo[2.2.1]heptane core often originates from cyclopentadiene through a Diels-Alder reaction.[\[7\]](#)[\[8\]](#) The related compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, known as Vince Lactam, is a critical precursor in many synthetic routes.[\[3\]](#)[\[9\]](#)[\[10\]](#) Vince Lactam itself can be synthesized via a cycloaddition-rearrangement approach involving cyclopentadiene and chlorosulfonyl isocyanate or through a Diels-Alder reaction with

methanesulfonyl cyanide followed by hydrolysis.^[7]^[8] The Boc-protected derivative is then synthesized from this core structure.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway to the 2-azabicyclo[2.2.1]heptane skeleton, a key precursor to the title compound.



[Click to download full resolution via product page](#)

Generalized synthesis pathway for **2-Boc-2-azabicyclo[2.2.1]hept-5-ene**.

Chemical Reactivity

The chemical reactivity of **2-Boc-2-azabicyclo[2.2.1]hept-5-ene** is dominated by two key functional groups: the Boc-protected amine and the carbon-carbon double bond. The Boc group provides stability but can be readily removed under acidic conditions to liberate the secondary amine. The strained double bond is susceptible to a variety of addition reactions, allowing for extensive functionalization of the bicyclic core.

[Click to download full resolution via product page](#)

Key reactivity pathways for **2-Boc-2-azabicyclo[2.2.1]hept-5-ene**.

Applications in Research and Drug Development

This compound is a valuable building block for synthesizing complex nitrogen-containing molecules, including alkaloids and pharmaceutical intermediates.^{[1][2]} Its unique bicyclic framework is leveraged to create novel therapeutic agents.

- **Antiviral Agents:** The core 2-azabicyclo[2.2.1]heptane structure is a key component of carbocyclic nucleoside analogues with significant antiviral activity.^[11] For example, the related Vince Lactam is a crucial precursor for blockbuster drugs like Abacavir (for HIV) and Carbovir.^{[3][10][11]}

- Neurological Disorders: It serves as an intermediate in the synthesis of bioactive molecules targeting neurological disorders.[2]
- DPP-4 Inhibitors: The 2-azabicyclo[2.2.1]heptane scaffold has been used to design potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs used to treat type 2 diabetes.[12]
- Synthetic Chemistry: It is widely used as a model substrate and starting material for developing new synthetic methodologies.[2][13]

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this reagent. Below are representative protocols for its synthesis and a common subsequent reaction.

Protocol 1: Synthesis of the 2-Azabicyclo[2.2.1]hept-5-ene Core

This protocol is adapted from general procedures for the synthesis of the parent amine via a Diels-Alder reaction followed by reduction.[7][12]

- Diels-Alder Reaction: To a stirred mixture of a saturated aqueous solution of ammonium chloride and a toluene solution of ethyl glyoxylate, add freshly cracked cyclopentadiene slowly at room temperature.
- Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Once the reaction is complete, extract the mixture with an appropriate organic solvent (e.g., a mixture of methyl tert-butyl ether and petroleum ether). The aqueous layer, containing the amine salt, is then basified with aqueous NaOH.
- Extraction: Extract the liberated free amine into an organic solvent like dichloromethane. Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude bicyclic amine.

- **Boc Protection:** Dissolve the crude amine in a suitable solvent (e.g., dichloromethane). Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or DIEA). Stir at room temperature for 1-4 hours until the reaction is complete (monitored by TLC).
- **Purification:** Wash the reaction mixture with aqueous solutions to remove impurities. Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel to afford pure **2-Boc-2-azabicyclo[2.2.1]hept-5-ene**.

Protocol 2: General Peptide Coupling Procedure

This protocol demonstrates the use of the deprotected 2-azabicyclo[2.2.1]heptane core in peptide synthesis, a common application for such scaffolds.[\[14\]](#)

- **Amine Deprotection:** First, remove the Boc group from **2-Boc-2-azabicyclo[2.2.1]hept-5-ene** using a solution of trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane. Remove the acid and solvent under reduced pressure.
- **Acid Activation:** In a separate flask, dissolve the carboxylic acid to be coupled (1.0 mmol) and a non-nucleophilic base like diisopropylethylamine (DIEA) (4.0 mmol) in dry dichloromethane under an inert atmosphere (argon).
- **Coupling Reagent:** Cool the solution to 0 °C in an ice bath. Add a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.0 mmol) and stir the suspension for 30 minutes.
- **Coupling Reaction:** Add the deprotected amine salt from step 1 (1.0 mmol) to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours.
- **Work-up and Purification:** Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired amide.

Safety Information

2-Boc-2-azabicyclo[2.2.1]hept-5-ene should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Signal Word: Danger
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H317: May cause an allergic skin reaction.[6]
 - H318: Causes serious eye damage.[6]
- Precautionary Statements: Users should wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes. Always consult the material safety data sheet (MSDS) before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 188345-71-3|2-Boc-2-Azabicyclo[2.2.1]hept-5-ene|BLD Pharm [bldpharm.com]
- 6. 2-Boc-2-azabicyclo[2.2.1]hept-5-ene, 98% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 9. sfdchem.com [sfdchem.com]
- 10. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- To cite this document: BenchChem. [2-Boc-2-azabicyclo[2.2.1]hept-5-ene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1287771#2-boc-2-azabicyclo-2-2-1-hept-5-ene-chemical-properties\]](https://www.benchchem.com/product/b1287771#2-boc-2-azabicyclo-2-2-1-hept-5-ene-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com